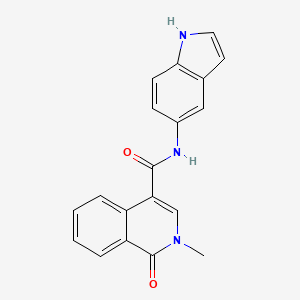

N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(1H-Indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a fused isoquinoline core substituted with a methyl group at position 2, a carbonyl group at position 1, and an indole-5-yl carboxamide moiety at position 2.

Properties

IUPAC Name |

N-(1H-indol-5-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-22-11-16(14-4-2-3-5-15(14)19(22)24)18(23)21-13-6-7-17-12(10-13)8-9-20-17/h2-11,20H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEKRNDLJPFVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides . The final step involves coupling the indole and isoquinoline intermediates through amide bond formation using reagents such as carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing conditions.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Alcohol derivatives of the isoquinoline moiety.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Heterocyclic Modifications

Isoquinoline vs. Quinoline Derivatives The target compound’s isoquinoline core distinguishes it from quinoline-based analogs like those described in J. Med. Chem. (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxamides).

Table 1: Core Structure Comparison

| Compound | Core Structure | Key Functional Groups |

|---|---|---|

| Target Compound | 1,2-Dihydroisoquinoline-4-carboxamide | 2-methyl, 1-oxo, indol-5-yl carboxamide |

| Quinoline-3-carboxamide (J. Med. Chem.) | 1,4-Dihydroquinoline-3-carboxamide | Adamantyl, pentyl substituents |

Substituent Effects on Bioactivity

Indole-5-yl vs. Other Aromatic Groups The indole-5-yl group in the target compound parallels substituents in sumatriptan-related compounds (e.g., USP Sumatriptan Succinate Related Compound A), which target serotonin receptors. However, the absence of dimethylaminoethyl or sulfonamide groups in the target compound suggests divergent pharmacological pathways .

Fluorinated Analogs Compounds like [18F]Lu AF10628 () share the 1-oxo-1,2-dihydroisoquinoline-4-carboxamide backbone but incorporate fluorinated alkyl chains (e.g., 3-fluoropropylamino) and cyclobutyl-phenyl groups. Fluorination typically enhances blood-brain barrier (BBB) penetration, as seen in its use as a neurokinin 3 receptor radioligand . The target compound lacks such modifications, which may limit CNS applicability.

Table 2: Substituent Impact on Pharmacokinetics

Research Implications and Gaps

While the target compound’s indole-isoquinoline hybrid structure offers unique opportunities for drug design, direct biological data (e.g., receptor binding assays or pharmacokinetic profiles) are absent in the provided evidence.

Biological Activity

N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various research findings.

Synthesis

The compound can be synthesized through various methods that involve the coupling of indole derivatives with isoquinoline frameworks. The process typically includes:

- Formation of Isoquinoline Scaffold : Utilizing appropriate precursors to construct the isoquinoline core.

- Indole Coupling : Employing coupling agents to attach the indole moiety at the 5-position.

- Carboxamide Formation : Converting the carboxylic acid into an amide through reaction with amines.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

The most potent derivative demonstrated a mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase, similar to known tubulin inhibitors like colchicine .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Its derivatives have shown varying degrees of effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggests that modifications in the indole and isoquinoline portions can enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity Overview

| Compound Derivative | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.23 | Bacillus cereus |

| Compound B | 0.47 | Staphylococcus aureus |

The biological activity of this compound is attributed to several mechanisms:

- Tubulin Inhibition : Similar to colchicine, it disrupts microtubule dynamics, leading to cell cycle arrest.

- Induction of Apoptosis : The compound promotes programmed cell death pathways in cancer cells.

- Antimicrobial Mechanisms : It may interfere with bacterial cell wall synthesis or other critical processes in microbial metabolism.

Case Studies

A notable case study involved the testing of various derivatives of this compound against multiple cancer cell lines. The results indicated a clear correlation between structural modifications and biological activity, emphasizing the importance of specific functional groups in enhancing potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.